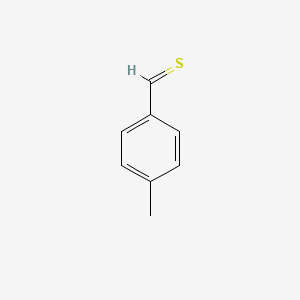

4-Methylthiobenzaldehyde

Description

4-(Methylthio)benzaldehyde (B43086), also known as p-methylthiobenzaldehyde, is a significant organic compound that serves as a vital intermediate and building block in the synthesis of a multitude of more complex molecules. nih.govpharmaffiliates.com Its pure form is a light yellow crystal. google.com The presence of both a reactive aldehyde group and an electron-donating methylthio group provides it with a unique reactivity profile that has been extensively explored in synthetic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C8H8S |

|---|---|

Molecular Weight |

136.22 g/mol |

IUPAC Name |

4-methylthiobenzaldehyde |

InChI |

InChI=1S/C8H8S/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3 |

InChI Key |

PIMQQGJMDMAZGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C=S |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Methylthiobenzaldehyde

Established Synthetic Routes for 4-Methylthiobenzaldehyde

A primary and direct method for synthesizing this compound is the oxidation of 4-methylthiobenzyl alcohol. This process utilizes various oxidizing agents to convert the primary alcohol functional group into an aldehyde.

Common oxidizing agents employed for this transformation include manganese dioxide (MnO₂) and hydrogen peroxide. The reaction using stoichiometric manganese dioxide in dichloromethane (B109758) at room temperature has been reported to achieve a quantitative yield of 100%. While this method is highly efficient, the use of stoichiometric amounts of oxidants can lead to significant waste generation and increased costs, which may limit its application on an industrial scale.

Catalytic systems have also been developed to address the limitations of stoichiometric oxidants. For instance, a system employing copper powder and oxygen can facilitate the oxidation. Another approach involves the use of NiOₓ-CuOₓ/SBA-15 catalysts, which have shown effectiveness in the selective oxidation of benzyl (B1604629) alcohol derivatives. electrochemsci.org Biocatalytic methods using enzymes like cytochrome P450 have also been explored, where 4-(methylthio)toluene is oxidized to 4-(methylthio)benzyl alcohol as the major product. uq.edu.au

| Oxidizing Agent/Catalyst | Solvent | Temperature | Yield | Reference |

| Manganese Dioxide (MnO₂) | Dichloromethane | Room Temperature | 100% | |

| Copper powder, Oxygen | - | - | - | |

| NiOₓ-CuOₓ/SBA-15 | - | 90°C | - | electrochemsci.org |

| Cytochrome P450 (from 4-(methylthio)toluene) | - | - | 99% | uq.edu.au |

The reduction of 4-methylsulfinylbenzaldehyde presents another viable pathway to obtain this compound. This method involves the deoxygenation of the sulfoxide (B87167) group.

Reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically used for this transformation. A reported synthesis using this method in a tetrahydropyran/water system at 0°C achieved a 92% yield. A critical aspect of this reaction is the precise control of the reducing agent's stoichiometry to prevent the over-reduction of the aldehyde group to 4-methylthiobenzyl alcohol.

Recent research has also explored greener reduction methods. One such method utilizes an iodide/formic acid system, which has been shown to be effective for the reduction of sulfoxides. rsc.org

| Reducing Agent | Solvent System | Temperature | Yield | Reference |

| Sodium Borohydride/Lithium Aluminum Hydride | Tetrahydropyran/Water | 0°C | 92% | |

| Iodide/Formic Acid | - | - | - | rsc.org |

Halogen displacement in substituted benzaldehydes is a common strategy for introducing the methylthio group. This typically involves the reaction of a halogenated benzaldehyde (B42025) with a methylthiolate source.

One example is the reaction of p-bromobenzaldehyde with methylthiolate ions under Ullmann-type coupling conditions. Using a zinc fluoride/DMSO system at 150°C for 36 hours, a yield of 85% has been achieved. However, the high temperature and long reaction time are disadvantages for large-scale production due to high energy consumption and the potential for side-product formation.

Another approach involves the nucleophilic substitution of 4-bromo-2,5-dimethoxybenzaldehyde (B105343) with thiols in the presence of potassium carbonate in DMF at room temperature. mdma.ch This reaction is reported to be complete within 48 hours and provides excellent yields. mdma.ch

| Starting Material | Reagents | Conditions | Yield | Reference |

| p-Bromobenzaldehyde | Methylthiolate ions, ZnF₂/DMSO | 150°C, 36 hours | 85% | |

| 4-Bromo-2,5-dimethoxybenzaldehyde | Thiols, K₂CO₃, DMF | Room Temperature, 48 hours | Excellent | mdma.ch |

Nucleophilic aromatic substitution (SₙAr) provides a direct route to this compound from readily available starting materials. uomustansiriyah.edu.iqthemasterchemistry.compressbooks.pub This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile.

A prominent example is the reaction of p-chlorobenzaldehyde with a methylthio source. By reacting p-chlorobenzaldehyde with methyl mercaptan and sodium hydroxide (B78521) in a toluene (B28343)/water solvent system at 80–100°C for 3 hours, a 94% yield of this compound can be obtained. A significant drawback of this method is the use of methyl mercaptan, which is a toxic and malodorous reagent, necessitating strict safety protocols for industrial applications. Another method involves reacting p-chlorobenzaldehyde with sodium methanethiolate (B1210775) in toluene at 80°C.

The SₙAr mechanism involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.pub

| Starting Material | Reagents | Conditions | Yield | Reference |

| p-Chlorobenzaldehyde | Methyl mercaptan, NaOH | Toluene/Water, 80–100°C, 3 hours | 94% | |

| p-Chlorobenzaldehyde | Sodium methanethiolate | Toluene, 80°C | - |

A novel and efficient method for the synthesis of this compound is the carbonylation of thioanisole (B89551) using carbon monoxide (CO). This catalytic approach offers a single-step synthesis with high selectivity.

This reaction is facilitated by a solid superacid catalyst, specifically SO₄²⁻/ZrO₂-TiO₂-V₂O₅ (termed SZTA). google.com The process involves reacting thioanisole with CO at a pressure of 3 MPa and a temperature of 80°C for 5 hours, which results in a 96% yield after hydrolysis. The catalyst is prepared by precipitating titanium tetrachloride and zirconium oxychloride with ammonia, followed by doping with vanadium and sulfate. google.com This method is advantageous for industrial production due to the simplified catalyst recovery and lower energy requirements. google.com Varying the reaction conditions, such as pressure and time, can result in yields ranging from 76% to 96.6%. google.comgoogle.com

| Catalyst | Pressure | Temperature | Time | Yield | Reference |

| SZTA (SO₄²⁻/ZrO₂-TiO₂-V₂O₅) | 3 MPa | 80°C | 5 hours | 96% | |

| SZTA | 5 MPa | 80°C | 8 hours | 96.6% | google.com |

| SZTA | 0.5 MPa | 80°C | 3 hours | 80.2% | google.com |

| SZTA | - | 70-90°C | 3-8 hours | 76% | google.com |

Condensation reactions are also employed in the synthesis of derivatives of this compound, which can be precursors themselves. researchgate.net These reactions typically involve the formation of a larger molecule from smaller units, often with the elimination of a small molecule like water.

For instance, this compound can react with various amines to form Schiff bases. growingscience.com A series of Schiff bases have been synthesized by reacting this compound with different amines. growingscience.com It also participates in Aldol (B89426) condensation reactions with compounds like 2-hydroxyacetophenone (B1195853) under basic conditions to yield chalcone (B49325) derivatives, with reported yields of around 70%. Furthermore, it can be used in classical base-catalyzed reactions with substituted acetophenones to form α,β-unsaturated ketones (chalcones). scialert.net

These condensation reactions highlight the versatility of this compound as a building block in organic synthesis. smolecule.com

| Reaction Type | Reactants | Conditions | Product | Yield | Reference |

| Schiff Base Formation | This compound, various amines | - | Schiff Bases | - | growingscience.com |

| Aldol Condensation | This compound, 2-hydroxyacetophenone | Basic | Chalcone derivatives | 70% | |

| Aldol Condensation | This compound, substituted acetophenones | KOH/ethanol | α,β-Unsaturated ketones (Chalcones) | - | scialert.net |

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound, focusing on reducing waste and utilizing more environmentally benign processes.

Solvent-Free Reaction Systems

A notable advancement in the green synthesis of this compound is the development of solvent-free reaction conditions. For instance, the oxidation of 4-(methylthio)benzyl alcohol has been successfully carried out without a solvent, resulting in an excellent yield of the desired product. conicet.gov.ar This approach not only minimizes the use of hazardous organic solvents but also simplifies the purification process, leading to a more sustainable and cost-effective synthesis. conicet.gov.ar

Development of Heterogeneous and Recyclable Catalysts

The development of heterogeneous and recyclable catalysts is another cornerstone of green chemistry in the synthesis of this compound. The solid superacid catalyst SZTA (SO₄²⁻/ZrO₂-TiO₂-V₂O₅), used in the carbonylation of thioanisole, is a prime example. google.com This catalyst can be recovered after the reaction and reused multiple times without a significant loss of activity, which greatly reduces production costs and waste. google.comgoogle.com The bifunctional nature of the SZTA catalyst, possessing both Brønsted and Lewis acidity, contributes to its high activity and stability. Furthermore, metal-free catalysts, such as ABNO@PMO-IL-Br, have been developed for the aerobic oxidation of 4-(methylthio)benzyl alcohol, offering a recyclable and environmentally friendly alternative to traditional metal-based catalysts. rsc.org

Optimization of Synthetic Parameters

The optimization of synthetic parameters is crucial for maximizing the efficiency and practicality of this compound synthesis, particularly for research and potential industrial applications.

Reaction Yield Enhancement Strategies

Several strategies have been employed to enhance the reaction yield of this compound. In the carbonylation of thioanisole using the SZTA catalyst, optimizing parameters such as temperature, pressure, and catalyst composition is key. For instance, a yield of 96% was achieved at 80°C and 3 MPa of carbon monoxide pressure over 5 hours. The ratio of the components in the SZTA catalyst, specifically the Zr:Ti atomic ratio, has also been shown to significantly impact the yield. google.com In oxidation reactions, the choice of oxidant and catalyst is critical. The use of a highly efficient metal-free catalyst like ABNO@PMO-IL-Br has led to a near-quantitative yield of 98%. rsc.org

Below is an interactive data table summarizing the yields of this compound synthesis under different conditions.

| Starting Material | Reaction Type | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) |

| Thioanisole | Carbonylation | SZTA | 80 | 3 | 5 | 96 |

| Thioanisole | Carbonylation | SZTA | 70-90 | 0.5-5 | 3-8 | 76-90.2 |

| 4-(Methylthio)benzyl alcohol | Oxidation | ABNO@PMO-IL-Br | Room Temp | N/A | N/A | 98 |

| 4-(Methylthio)benzyl alcohol | Oxidation | MnCo₂O₄ | N/A | N/A | N/A | 96.5 |

| p-Chlorobenzaldehyde | Nucleophilic Substitution | CH₃SH/NaOH | 80-100 | N/A | 3 | 94 |

| 4-Methylsulfinylbenzaldehyde | Reduction | Sodium Borohydride | 0 | N/A | N/A | 92 |

| p-Bromobenzaldehyde | Halogen Displacement | ZnF₂/DMSO | 150 | N/A | 36 | 85 |

Stereochemical Control and Diastereoselectivity in Synthesis

This compound is a key starting material in stereoselective syntheses to produce complex molecules with specific three-dimensional arrangements. For example, it is used in the synthesis of antibiotics like (+)-thiamphenicol. researchgate.netcolab.ws The synthesis of florfenicol, another antibiotic, also starts from this compound, with a key step involving the creation of a specific stereoisomer. mdpi.compreprints.org In aldol reactions involving this compound and cycloalkanones, nickel oxide nanoparticles have been used as a catalyst to achieve complete diastereoselectivity, favoring the formation of one diastereomer over the other. neuroquantology.com The Knoevenagel-Doebner condensation, another reaction involving this compound, has also been shown to proceed with a high level of diastereoselectivity. scielo.br

Scalability Considerations for Research Applications

For research applications that require larger quantities of this compound, the scalability of the synthetic method is a critical factor. While laboratory-scale syntheses may prioritize high yields and purity, scalability introduces additional considerations such as cost, safety, and the ease of handling reagents and byproducts. The carbonylation of thioanisole, despite requiring specialized high-pressure equipment, is considered a promising route for larger-scale production due to its high yield and the use of a recyclable catalyst. However, the use of toxic and odorous reagents like methyl mercaptan in other methods necessitates stringent safety protocols, which can complicate industrial-scale adoption. Continuous flow reactors offer a potential solution for scaling up certain reactions, as they can provide better control over reaction parameters and minimize side reactions.

Chemical Reactivity and Mechanistic Investigations of 4 Methylthiobenzaldehyde

Fundamental Chemical Transformations

4-Methylthiobenzaldehyde exhibits reactivity characteristic of both its aldehyde functional group and its methylthio moiety. The interplay between the electron-donating methylthio group and the electron-withdrawing aldehyde group influences its chemical behavior in various transformations.

Oxidation Reactions and Products

The presence of a sulfur atom in the methylthio group makes it susceptible to oxidation. This transformation typically leads to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and reaction conditions. Common oxidizing agents for this type of transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate.

The primary products of the oxidation of the sulfur moiety in this compound are:

4-(Methylsulfinyl)benzaldehyde (Sulfoxide): A milder oxidation of the thioether group yields the sulfoxide.

4-(Methylsulfonyl)benzaldehyde (Sulfone): A stronger oxidation or further oxidation of the sulfoxide results in the formation of the sulfone.

These reactions are significant as the resulting sulfoxide and sulfone derivatives are themselves valuable intermediates in organic synthesis.

Reduction Reactions and Products

The aldehyde functional group of this compound is readily reduced to a primary alcohol. This transformation is a fundamental reaction in organic chemistry, commonly achieved using metal hydride reducing agents. A frequently used reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), typically in an alcoholic solvent such as ethanol at room temperature.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate during workup to yield the final product.

Product of Reduction: 4-(Methylthio)benzyl alcohol

Nucleophilic Addition Pathways at the Carbonyl Center

The carbonyl carbon of this compound is electrophilic and serves as a site for nucleophilic attack. This reactivity is central to many carbon-carbon bond-forming reactions.

Grignard Reaction: Grignard reagents (organomagnesium halides, R-MgX) are potent nucleophiles that readily add to the carbonyl group of aldehydes. adichemistry.comwisc.edu The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate which is subsequently protonated. wisc.edu

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org The reaction involves a phosphonium ylide (a Wittig reagent), which acts as a carbon nucleophile. organic-chemistry.orgmasterorganicchemistry.com The ylide attacks the carbonyl carbon of this compound to form a betaine intermediate, which then collapses to an oxaphosphetane. masterorganicchemistry.com This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine oxide byproduct. mnstate.edu This pathway allows for the specific formation of a carbon-carbon double bond at the position of the original carbonyl group. wikipedia.orgorganic-chemistry.org

Condensation Reactions and Derivative Formation

Condensation reactions involving the aldehyde group of this compound are widely used to synthesize more complex molecules, particularly those with biological and materials science applications.

Schiff Base Formation with Various Amine Substrates

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an azomethine or imine (-C=N-) group. ijacskros.com The reaction is typically catalyzed by a few drops of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to form the stable imine product. ijacskros.com A variety of amine substrates can be used, leading to a diverse range of Schiff base derivatives. growingscience.comresearchgate.net Equimolar amounts of this compound and the respective amine are often refluxed in methanol for several hours to achieve good yields, which can range from 68-82%. growingscience.comresearchgate.net

| Amine Substrate | Resulting Schiff Base Product Name |

|---|---|

| 3,5-dibromopyrazin-2-amine | (E)-N-(4-(Methylthio)benzylidene)-3,5-dibromopyrazin-2-amine |

| 2-amino-6-methylpyrimidin-4-ol | (E)-2-(4-(Methylthio)benzylideneamino)-6-methylpyrimidin-4-ol |

| 4-bromo-2-chloro-6-methylbenzenamine | (E)-N-(4-(Methylthio)benzylidene)-4-bromo-2-chloro-6-methylbenzenamine |

| thiazol-2-amine | (E)-N-(4-(Methylthio)benzylidene)thiazol-2-amine |

| 4-chloropyridin-2-amine | (E)-N-(4-(Methylthio)benzylidene)-4-chloropyridin-2-amine |

| Napthofuran-2-carbohydrazide | (4-(methylthio) benzylidene)naphtho[2,1-b] furan-2-carbohydrazide |

Aldol (B89426) Condensation Leading to Chalcone (B49325) Derivatives

Chalcones are α,β-unsaturated ketones that serve as important precursors for flavonoids and other biologically active compounds. jetir.org They are synthesized via a base-catalyzed aldol condensation reaction known as the Claisen-Schmidt condensation. rjlbpcs.comijarsct.co.in In this reaction, this compound (which lacks α-hydrogens) reacts with a ketone (such as a substituted acetophenone) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). ijarsct.co.innih.gov The base abstracts an acidic α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the stable, conjugated chalcone product. magritek.com

| Ketone Substrate | Catalyst/Reagents | Resulting Chalcone Derivative |

|---|---|---|

| Acetone | SOCl₂ / EtOH | (1E,4E)-1,5-bis(4-(methylthio)phenyl)penta-1,4-dien-3-one |

| 2-Hydroxyacetophenone (B1195853) | Basic conditions (e.g., NaOH or KOH) | (E)-1-(2-hydroxyphenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one |

| 4-Aminoacetophenone | Basic conditions (e.g., NaOH or KOH) | (E)-1-(4-aminophenyl)-3-(4-(methylthio)phenyl)prop-2-en-1-one |

Wittig Olefination and its Stereochemical Implications

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide. The stereochemical outcome of this reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the ylide employed. scribd.comrrbdavc.org In the context of this compound, the reaction provides a direct route to substituted stilbene derivatives, with the stereoselectivity being a critical consideration. wikipedia.org

The stability of the phosphorus ylide is the primary factor governing the E/Z selectivity. Ylides are generally categorized as stabilized, semi-stabilized, or unstabilized. rrbdavc.orgtaylorandfrancis.com

Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon. The reaction of stabilized ylides with aldehydes, including aromatic aldehydes like this compound, is thermodynamically controlled and proceeds via a reversible oxaphosphetane formation. This reversibility allows for equilibration to the more stable anti-oxaphosphetane intermediate, which subsequently decomposes to furnish the (E)-alkene with high selectivity. scribd.comrrbdavc.org For instance, the reaction of the closely related p-anisaldehyde with a stabilized ylide yields the corresponding cinnamic ester with a high E/Z ratio of 92:8. nih.gov A similar high (E)-selectivity would be expected for this compound. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate-stabilized carbanions, is particularly effective for the (E)-selective olefination of aromatic aldehydes. nih.govbiomedres.us

Unstabilized Ylides: These ylides bear electron-donating groups, such as alkyl substituents. Their reactions are kinetically controlled, proceeding rapidly and irreversibly to form a syn-oxaphosphetane intermediate, which decomposes to predominantly yield the (Z)-alkene. scribd.comtaylorandfrancis.com

Semi-stabilized Ylides: Ylides substituted with aryl groups, such as benzyltriphenylphosphonium ylides, fall into this category. When reacting with aromatic aldehydes to form stilbenes, these ylides often exhibit poor stereoselectivity, resulting in mixtures of (E)- and (Z)-isomers. scribd.com The electronic nature of the substituents on both the benzaldehyde (B42025) and the benzyl-derived ylide can influence the E/Z ratio, but predictable high selectivity is often difficult to achieve without modification. rrbdavc.org

The following table summarizes the expected stereochemical outcomes for the Wittig olefination of this compound with different ylide types.

| Ylide Type | Ylide Structure Example | Expected Major Isomer | Controlling Factors |

|---|---|---|---|

| Stabilized | Ph₃P=CHCO₂Et | (E)-alkene | Thermodynamic control, reversible oxaphosphetane formation |

| Unstabilized | Ph₃P=CHCH₃ | (Z)-alkene | Kinetic control, irreversible oxaphosphetane formation |

| Semi-stabilized | Ph₃P=CHPh | Mixture of (E)- and (Z)-alkenes | Poor selectivity, influenced by reaction conditions |

Cycloaddition and Heterocyclic Annulation Reactions

The aldehyde functionality in this compound serves as a versatile building block for the construction of various heterocyclic systems through cycloaddition and annulation strategies.

Cycloaddition Reactions: Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. organic-chemistry.org The aldehyde group itself can participate in hetero-Diels-Alder reactions, and the aromatic ring can influence the reactivity of adjacent double bonds. A notable example involving a derivative of this compound is the [3+2] cycloaddition. The oxime of this compound can be oxidized in situ to generate a nitrile oxide. This reactive 1,3-dipole can then undergo a [3+2] cycloaddition with a dipolarophile, such as an alkene or alkyne, to furnish isoxazole or isoxazoline derivatives. organic-chemistry.org However, it has been noted that the presence of the electron-rich sulfur atom can lead to complications and lower yields in such reactions. organic-chemistry.org

Heterocyclic Annulation Reactions: Annulation reactions involve the formation of a new ring onto a pre-existing molecule. This compound is a valuable C1-synthon in various condensation reactions that lead to the formation of heterocyclic rings.

Pyrimidine Synthesis: Pyrimidines and their derivatives can be synthesized via the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or thiourea. In this context, this compound can react with a compound containing an active methylene group (like a β-ketoester) and urea or thiourea in a multicomponent reaction (see section 3.5) to form dihydropyrimidine derivatives. scribd.com

Pyridine Synthesis: The Hantzsch pyridine synthesis is a classic method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. sigmaaldrich.com This four-component reaction leads to a 1,4-dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine derivative. Aromatic aldehydes are commonly employed in this synthesis, indicating the suitability of this compound as a substrate. scribd.com

Thiophene Synthesis: While there are numerous methods for thiophene synthesis, those involving aldehyde precursors often rely on condensation with sulfur-containing reagents. For example, the Gewald aminothiophene synthesis involves the condensation of a carbonyl compound with an α-cyanoester in the presence of elemental sulfur and a base. researchgate.net

Electrophilic and Nucleophilic Substitution Processes on the Aromatic Ring

The regiochemical outcome of substitution reactions on the aromatic ring of this compound is governed by the combined electronic effects of the methylthio (-SCH₃) and formyl (-CHO) groups.

Electrophilic Substitution: In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile.

Directing Effects: The formyl group (-CHO) is a moderately deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position (C-3 and C-5). biomedres.us The methylthio group (-SCH₃) is an activating group that directs to the ortho and para positions (C-2, C-6, and C-4). This is because the resonance donation (+M effect) from the sulfur lone pairs outweighs its inductive electron withdrawal (-I effect), enriching the ortho and para positions with electron density. biomedres.us

In this compound, these two groups are in a para relationship. The activating -SCH₃ group directs towards positions C-3 and C-5 (ortho to itself). The deactivating -CHO group directs towards the same C-3 and C-5 positions (meta to itself). In this instance, the directing effects of both groups are cooperative, reinforcing each other. Therefore, electrophilic substitution is strongly favored at the positions ortho to the methylthio group and meta to the formyl group (C-3 and C-5).

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to yield 4-methylthio-3-nitrobenzaldehyde. organic-chemistry.org

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst is predicted to give 3-halo-4-methylthiobenzaldehyde. beilstein-journals.org

Friedel-Crafts Acylation: This reaction is unlikely to be successful. The aldehyde group is deactivating, and the Lewis acid catalyst required for the reaction would likely complex with both the aldehyde oxygen and the sulfur atom, further deactivating the ring towards electrophilic attack. nih.gov

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. beilstein-journals.org this compound itself lacks a suitable leaving group and is therefore generally unreactive towards SNAr reactions.

However, nucleophilic substitution can be facilitated in derivatives of this compound. For example, if an electrophilic substitution (like nitration) were to introduce a nitro group at the C-3 position, a subsequent reaction could potentially occur if a leaving group were present at an activated position. Furthermore, the synthesis of this compound itself is often achieved via a nucleophilic aromatic substitution, where a methylthiolate anion displaces a halide (e.g., chloride) from 4-chlorobenzaldehyde, demonstrating the feasibility of such transformations on this ring system. scribd.com

Chemo- and Regioselectivity in Complex Multicomponent Transformations

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating portions of all starting materials. nih.gov this compound is a valuable aldehyde component in several MCRs, where the principles of chemo- and regioselectivity are paramount.

Chemoselectivity: In MCRs, the aldehyde carbonyl of this compound is highly chemoselective. It selectively reacts with nucleophilic components (e.g., amines, enolates, isocyanides) while other functional groups in the molecule, such as the methylthio group and the aromatic ring, typically remain untouched under the reaction conditions. This is due to the high electrophilicity of the carbonyl carbon.

Regioselectivity: The regiochemical outcome of MCRs is dictated by the inherent reaction mechanism, leading to the formation of specific constitutional isomers.

Examples of Multicomponent Reactions:

Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org A novel four-component modification has been developed using an aromatic aldehyde, thiourea, acetylacetone, and dimethyl sulfate. This reaction constructs a 5-acetyl-2-methylthio-dihydropyrimidine system. The process is highly selective:

Chemoselectivity: The aldehyde carbonyl is the exclusive site of initial reaction.

Regioselectivity: The components assemble in a specific, predictable manner to form the dihydropyrimidine ring, followed by regioselective S-alkylation of the thiourea-derived sulfur atom. nih.gov

Hantzsch Pyridine Synthesis: This four-component reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to form a 1,4-dihydropyridine, which is then oxidized. organic-chemistry.orgwikipedia.org The reaction is highly regioselective, with the aldehyde carbon becoming C-4 of the resulting pyridine ring.

Ugi and Passerini Reactions: These are powerful isocyanide-based MCRs.

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org

The Ugi reaction is a four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide, forming a bis-amide. organic-chemistry.orgwikipedia.org In both reactions, this compound would act as the aldehyde component. The reactions are highly chemo- and regioselective, with the initial step being the formation of an iminium ion (Ugi) or activation by the carboxylic acid (Passerini), followed by nucleophilic attack of the isocyanide on the carbonyl carbon. wikipedia.orgwikipedia.org

The table below illustrates the chemo- and regioselectivity of this compound in representative MCRs.

| Multicomponent Reaction | Other Reactants | Product Class | Chemoselectivity Notes | Regioselectivity Notes |

|---|---|---|---|---|

| Biginelli Reaction (4-component) | Thiourea, Acetylacetone, Dimethyl sulfate | 2-Methylthio-dihydropyrimidines | Reaction occurs exclusively at the aldehyde carbonyl. | Predictable ring formation and regioselective S-alkylation. |

| Hantzsch Synthesis | 2x β-Ketoester, Ammonia | Pyridines (via Dihydropyridines) | Reaction occurs exclusively at the aldehyde carbonyl. | Aldehyde carbon becomes C-4 of the pyridine ring. |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | Bis-amides | Reaction occurs exclusively at the aldehyde carbonyl. | Well-defined pathway via iminium and nitrilium ion intermediates. |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy amides | Reaction occurs exclusively at the aldehyde carbonyl. | Defined by concerted or stepwise addition to the isocyanide. |

Design, Synthesis, and Characterization of 4 Methylthiobenzaldehyde Derivatives

Derivatives Incorporating Nitrogen Heterocycles

The integration of 4-methylthiobenzaldehyde into nitrogen-containing heterocyclic systems has yielded a plethora of compounds with diverse applications. The following sections detail the synthesis and characterization of several key classes of these derivatives.

Schiff Bases and their Application as Ligands

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are readily synthesized through the condensation reaction of this compound with various primary amines. This reaction typically involves refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as methanol, often with a few drops of an acid catalyst. The formation of the imine bond is a versatile and efficient method for creating a wide range of derivatives. mdpi.com

A series of Schiff bases has been synthesized by reacting this compound with different amines, resulting in good yields ranging from 68-82%. wikipedia.org These compounds have been thoroughly characterized using various spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, mass spectrometry, and UV-visible spectroscopy. wikipedia.orgorganic-chemistry.org The characteristic C=N stretching vibration in the FT-IR spectra and the chemical shift of the azomethine proton (-CH=N-) in the ¹H NMR spectra confirm the formation of the Schiff base linkage. wikipedia.org

These Schiff bases are not only stable compounds but also serve as valuable ligands in coordination chemistry. The nitrogen atom of the azomethine group and the sulfur atom of the methylthio group can act as coordination sites for metal ions. For instance, a Schiff base ligand derived from this compound and napthofuran-2-carbohydrazide has been used to synthesize transition metal (II) complexes with Co, Ni, Cu, Zn, Cd, and Hg. wikipedia.org The coordination of the ligand to the metal ions was confirmed by shifts in the IR and UV-visible spectra of the complexes compared to the free ligand.

Table 1: Spectroscopic Data for a Representative Schiff Base Derivative

| Spectroscopic Technique | Characteristic Data |

| FT-IR (KBr, cm⁻¹) | 1670 (C=N), 1328 (C-S) |

| ¹H NMR (DMSO-d₆) δ ppm | 2.31 (s, 3H, -SCH₃), 8.55 (s, 1H, -CH=N-) |

| Mass Spec (ESI) m/z | Varies depending on the amine used |

Pyrrole (B145914) Derivatives

The synthesis of pyrrole rings, a fundamental heterocyclic motif, can be achieved through various classical methods, including the Paal-Knorr, Hantzsch, and Barton-Zard syntheses. While direct, one-pot syntheses of pyrroles from this compound are not extensively documented, this aldehyde serves as a critical precursor for the necessary starting materials for these reactions.

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. A 1,4-dicarbonyl compound bearing the 4-methylthiophenyl substituent can be envisioned as a key intermediate derivable from this compound. For instance, the selective reduction of a 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione, which can be prepared from aryl methyl ketones, leads to a saturated 1,4-diketone. This diketone can then undergo cyclization with an amine to yield the corresponding 3-methylthio-2,5-diaryl-substituted pyrrole.

The Van Leusen pyrrole synthesis offers another route, involving the reaction of an activated alkene (a Michael acceptor) with tosylmethyl isocyanide (TosMIC). Chalcones, which are α,β-unsaturated ketones, are excellent Michael acceptors for this reaction. As detailed in the subsequent section on isoxazole derivatives, this compound is readily converted into the corresponding chalcone (B49325). This chalcone can then react with TosMIC in the presence of a base to form a polysubstituted pyrrole.

Similarly, the Barton-Zard pyrrole synthesis utilizes the reaction of a nitroalkene with an α-isocyanide. This compound can be converted to a nitroalkene derivative, which can then be subjected to the Barton-Zard conditions to yield a pyrrole ring.

Isoxazole Derivatives

Isoxazole derivatives can be synthesized from this compound through a multi-step process that typically involves the initial formation of a chalcone. Chalcones, or α,β-unsaturated ketones, are prepared via a Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone in the presence of a base, such as sodium hydroxide (B78521).

The structures of the resulting isoxazole derivatives are confirmed by spectroscopic methods. FT-IR spectra typically show a characteristic C=N stretching band for the isoxazole ring. In the ¹H NMR spectra, the protons of the isoxazole ring and the methylthio group exhibit distinct chemical shifts.

Table 2: General Synthesis Scheme for Isoxazole Derivatives

| Step | Reactants | Conditions | Product |

| 1 | This compound + Substituted Acetophenone | NaOH, Ethanol | Chalcone Intermediate |

| 2 | Chalcone Intermediate + Hydroxylamine Hydrochloride | Base (e.g., Sodium Acetate), Ethanol, Reflux | 3-(4-methylthiophenyl)-5-(substituted phenyl)isoxazole |

Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a class of five-membered heterocyclic compounds that have been synthesized using this compound as a key component. A common and efficient method for their preparation is a one-pot, multi-component reaction. This reaction typically involves the condensation of an amine, an aldehyde (in this case, this compound), and a mercapto-acid, such as thioglycolic acid.

The synthesis can be catalyzed by various agents, including Lewis acids like BF₃, or under solvent-free conditions. The reaction proceeds through the initial formation of a Schiff base between the amine and this compound, followed by the cyclization with thioglycolic acid. This approach allows for the generation of a library of thiazolidin-4-one derivatives by varying the amine component. A study has reported the synthesis of fourteen 1,3-thiazolidin-4-ones derived from this compound and its sulfonyl derivative. organic-chemistry.org

Imidazole Derivatives

Imidazole derivatives bearing the 4-methylthiophenyl group have been synthesized through several routes, often involving multi-component reactions. One established method is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (this compound), and ammonia (or an ammonia source like ammonium acetate).

In a typical procedure, a mixture of benzil, this compound, and a large excess of ammonium acetate is heated in a solvent such as ethanol. The reaction proceeds to form the 2-(4-(methylthio)phenyl)-4,5-diphenyl-1H-imidazole. This synthesis has been performed under catalyst-free conditions with good yields. The resulting imidazole derivatives are characterized by standard spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Another approach involves the reaction of 5-((1H-imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-amine with this compound in ethanol with a catalytic amount of glacial acetic acid to form a Schiff base, which is a new imidazole derivative. nih.gov Furthermore, 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles have been synthesized by reacting 1,2-cyclohexanedione, this compound, and aniline derivatives in glacial acetic acid.

Table 3: Example of a Trisubstituted Imidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product |

| Benzil | This compound | Ammonium Acetate | Ethanol, Reflux | 2-(4-(methylthio)phenyl)-4,5-diphenyl-1H-imidazole |

Pyrazine and Quinoxaline Intermediates

The synthesis of pyrazine and quinoxaline heterocycles typically involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While this compound is not a direct precursor in a single-step synthesis, it can serve as a starting material for the required 1,2-dicarbonyl intermediates.

For the synthesis of quinoxalines, a benzil derivative is often required. A plausible synthetic route would involve the conversion of this compound to a 1,2-dicarbonyl compound such as 1,2-bis(4-(methylthio)phenyl)ethane-1,2-dione. This can be achieved through various methods, for example, via a benzoin condensation of this compound followed by oxidation of the resulting benzoin to the benzil. This 1,2-dicarbonyl intermediate can then be condensed with a substituted o-phenylenediamine to yield the corresponding quinoxaline derivative.

Similarly, for pyrazine synthesis, a 1,2-dicarbonyl compound is needed. The oxidation of molecules derived from this compound could potentially provide the necessary diketone for condensation with ethylenediamine or other 1,2-diamines to form the pyrazine ring. These multi-step synthetic strategies underscore the role of this compound as a versatile building block for more complex heterocyclic systems.

Sulfur-Containing Ligands Derived from this compound

The incorporation of the this compound moiety into ligand frameworks is a key strategy for developing new metal complexes with tailored properties. The sulfur atom of the methylthio group can act as a soft donor site, influencing the coordination geometry and electronic structure of the resulting metal complexes.

Terpyridine Ligands

Terpyridine ligands are a class of tridentate ligands that form stable complexes with a wide range of metal ions. The functionalization of the terpyridine core allows for the tuning of their photophysical and electrochemical properties. The synthesis of 4'-(4-methylthiophenyl)-2,2':6',2''-terpyridine (TerpyPhSMe) has been reported, demonstrating the utility of this compound in creating sulfur-containing terpyridine ligands. This ligand has been employed in the preparation of coordination compounds with various metal ions, including Ruthenium(II), Iridium(III), Zinc(II), and Copper(II). researchgate.net

The general synthesis of 4'-aryl-2,2':6',2''-terpyridines often follows the Kröhnke synthesis. This method typically involves the reaction of a substituted benzaldehyde (B42025), in this case, this compound, with 2-acetylpyridine in the presence of a base and an ammonia source.

A specific example is the synthesis of a Cobalt(II) complex with TerpyPhSMe. researchgate.net The reaction involves combining a methanolic solution of CoCl₂·6H₂O with a methanol suspension of the TerpyPhSMe ligand. Following the reaction, the addition of an aqueous solution of KPF₆ leads to the precipitation of the orange-colored complex. researchgate.net

Thiosemicarbazone Ligands and their Coordination Chemistry

Thiosemicarbazones are a class of ligands known for their diverse coordination modes and the biological activities of their metal complexes. Thiosemicarbazone ligands derived from this compound are synthesized through the condensation reaction of this compound with a thiosemicarbazide derivative. These ligands typically coordinate to metal ions as bidentate ligands through the sulfur atom and a hydrazinic nitrogen atom, forming a stable five-membered chelate ring.

The nature of the substituent at the N(4) position of the thiosemicarbazone can influence the electronic properties and coordination chemistry of the ligand. The acidic proton on the NH group of the thiosemicarbazone can be lost upon coordination, leading to an anionic ligand that can form stable complexes. researchgate.net

Organometallic and Coordination Compounds

The functionalized ligands derived from this compound are excellent building blocks for the construction of novel organometallic and coordination compounds. The specific donor atoms present in the ligand and the choice of the metal precursor dictate the structure and properties of the resulting complexes.

Rhenium(I) Complexes

Rhenium(I) tricarbonyl complexes are of interest due to their photophysical properties. Thiosemicarbazone ligands derived from this compound have been used to synthesize Rhenium(I) complexes. These complexes are typically prepared by reacting the thiosemicarbazone ligand with a Rhenium(I) starting material such as fac-[ReX(CO)₃(CH₃CN)₂] (where X = Cl, Br).

In these complexes, the Rhenium(I) center is coordinated by the sulfur and azomethine nitrogen atoms of the thiosemicarbazone ligand, forming a five-membered chelate ring. The coordination sphere of the rhenium atom is completed by three carbonyl ligands and a halide, resulting in a distorted octahedral geometry. Dimeric structures based on Rhenium(I) thiosemicarbazonates have also been observed, which are established by Re-S-Re bridges.

Tellurium(IV) Complexes

Tellurium(IV) complexes with Schiff base ligands have been synthesized and characterized. While specific examples with Schiff bases derived from this compound are not detailed in the provided search results, the general synthetic methodology can be applied. These complexes are typically prepared by reacting a Schiff base ligand with a Tellurium(IV) precursor such as TeCl₄, an organyltellurium(IV) trichloride (RTeCl₃), or a diorganyltellurium(IV) dichloride (R₂TeCl₂). e-journals.intsijournals.com

The synthesis is generally carried out by reacting equimolar amounts of the Schiff base and the tellurium(IV) derivative in a suitable solvent like methanol. e-journals.intsijournals.com The resulting complexes are often colored, crystalline solids that are stable at room temperature. e-journals.intsijournals.com In these complexes, the Schiff base ligand typically acts as a bidentate ligand, coordinating to the tellurium center through the imine nitrogen and another donor atom, such as the oxygen of a hydroxyl group. e-journals.intsijournals.comasianpubs.org This results in a penta- or hexa-coordinate tellurium center with a distorted geometry. tsijournals.comasianpubs.org

Other Functionalized Derivatives

Beyond terpyridines and thiosemicarbazones, this compound is a precursor to other functionalized derivatives, most notably Schiff bases. These are formed by the condensation of this compound with a primary amine.

A series of Schiff base derivatives of this compound have been synthesized by reacting it with various amines. For instance, a novel heterocyclic Schiff base ligand was generated from the direct reaction of this compound with Napthofuran-2-carbohydrazide. ijsra.net This Schiff base ligand was then used to synthesize a series of transition metal(II) complexes with the general formula ML₂Cl₂, where M can be Co, Ni, Cu, Zn, Cd, or Hg. ijsra.net In these complexes, the Schiff base acts as a neutral bidentate ligand, coordinating to the metal ion through the amide oxygen and the nitrogen of the azomethine group. ijsra.net The resulting complexes exhibit different geometries, with Co(II), Ni(II), and Cu(II) complexes adopting an octahedral geometry, while the Zn(II), Cd(II), and Hg(II) complexes are tetrahedral. ijsra.net

Epoxide Intermediates in Asymmetric Synthesis

The asymmetric synthesis of epoxides from aldehydes is a cornerstone of modern organic chemistry, providing essential chiral building blocks for the synthesis of complex molecules. The conversion of prochiral aldehydes, such as this compound, into enantiomerically enriched epoxides is typically achieved through the addition of a one-carbon unit mediated by a chiral reagent. Two primary approaches for this transformation are the ylide-mediated epoxidation and the Darzens condensation. wiley-vch.de

A prominent method for the asymmetric epoxidation of aromatic aldehydes involves the use of chiral sulfur ylides. wiley-vch.de In this process, a chiral sulfide is converted into a sulfonium salt, which is subsequently deprotonated by a base to form the corresponding ylide. This chiral ylide then reacts with the aldehyde to form a betaine intermediate. The subsequent cyclization and elimination of the sulfide yield the epoxide. The stereochemical outcome of the reaction is dictated by the chiral environment of the sulfide, which directs the facial selectivity of the attack on the aldehyde carbonyl group. wiley-vch.dersc.org

The efficiency and stereoselectivity of these reactions are highly dependent on several factors, including the structure of the chiral sulfide, the nature of the base, the solvent system, and the reaction temperature. rsc.org For instance, studies on various aromatic aldehydes have shown that high yields and excellent enantiomeric excesses (e.e.) can be achieved using specific chiral thiolane-derived sulfides in a biphasic solvent system with a mineral base like potassium hydroxide. rsc.org These optimized conditions are generally applicable to a range of aromatic aldehydes, including substituted benzaldehydes like this compound, for the synthesis of trans-disubstituted epoxides. wiley-vch.de

Table 1: Asymmetric Epoxidation of Aromatic Aldehydes using Chiral Sulfur Ylides

This table presents representative data on the asymmetric epoxidation of various aromatic aldehydes to illustrate the general applicability and effectiveness of the method.

| Aldehyde | Chiral Sulfide/Reagent | Base | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| Benzaldehyde | (+)-(2R,5R)-2,5-Dimethylthiolane / Benzyl (B1604629) bromide | KOH | Acetonitrile/Water | 93 | 96 |

| 4-Chlorobenzaldehyde | (+)-(2R,5R)-2,5-Dimethylthiolane / Benzyl bromide | KOH | Acetonitrile/Water | 91 | 94 |

| 4-Methoxybenzaldehyde | (+)-(2R,5R)-2,5-Dimethylthiolane / Benzyl bromide | KOH | Acetonitrile/Water | 92 | 96 |

Chalcone and Stilbene Scaffolds via Condensation Reactions

Condensation reactions are fundamental strategies for carbon-carbon bond formation, enabling the construction of complex molecular scaffolds from simpler precursors. For this compound, these reactions are pivotal for synthesizing important structural motifs like chalcones and stilbenes.

Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key intermediates in the synthesis of various heterocyclic compounds and are prevalent in many natural products. scispace.comrasayanjournal.co.in The most common and direct method for synthesizing chalcones is the Claisen-Schmidt condensation. rasayanjournal.co.inresearchgate.net This reaction involves a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde (e.g., this compound) and a ketone (typically an acetophenone derivative), followed by spontaneous dehydration to yield the chalcone. researchgate.net

The reaction is generally performed under mild conditions, often using sodium hydroxide or potassium hydroxide as the catalyst in an alcoholic solvent at room temperature. rasayanjournal.co.in The mechanism proceeds via the formation of a ketone enolate by the base, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes elimination of water to form the thermodynamically stable conjugated system of the chalcone.

Table 2: Synthesis of Chalcone Derivatives from this compound via Claisen-Schmidt Condensation

| Acetophenone Derivative | Aldehyde | Catalyst / Solvent | Yield (%) |

|---|---|---|---|

| Acetophenone | This compound | NaOH / Ethanol | >90 |

| 4'-Hydroxyacetophenone | This compound | KOH / Ethanol | 85-95 |

| 4'-Methoxyacetophenone | This compound | NaOH / Ethanol | >90 |

Stilbene Synthesis

Stilbene (1,2-diphenylethene) and its derivatives are another class of important compounds synthesized from this compound. The Wittig reaction is arguably the most versatile and widely employed method for this purpose. fu-berlin.de This reaction facilitates the formation of a carbon-carbon double bond by reacting a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone. nku.edu

The synthesis begins with the preparation of a phosphonium salt, typically by reacting triphenylphosphine with a benzyl halide. This salt is then deprotonated with a strong base (e.g., sodium methoxide, n-butyllithium) to generate the nucleophilic phosphorus ylide. fu-berlin.de The ylide subsequently reacts with this compound. This reaction proceeds through a betaine or an oxaphosphetane intermediate, which then collapses to form the alkene (the stilbene derivative) and triphenylphosphine oxide. nku.edu The Wittig reaction can produce a mixture of (E)- and (Z)-isomers, although reaction conditions can often be tuned to favor one isomer. wiley-vch.detamu.edu

Table 3: Synthesis of Stilbene Derivatives from this compound via Wittig Reaction

| Benzyltriphenylphosphonium Halide | Base | Aldehyde | Product | Yield (%) |

|---|---|---|---|---|

| Benzyltriphenylphosphonium chloride | NaOCH₃ | This compound | 4-Methylthiostilbene | 70-85 |

| 4-Methoxybenzyltriphenylphosphonium bromide | NaH | This compound | 4-Methoxy-4'-methylthiostilbene | 65-80 |

| 4-Chlorobenzyltriphenylphosphonium chloride | NaOCH₃ | This compound | 4-Chloro-4'-methylthiostilbene | 70-85 |

Advanced Spectroscopic and Analytical Characterization of 4 Methylthiobenzaldehyde and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within 4-Methylthiobenzaldehyde.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental tool for identifying the characteristic functional groups present in this compound. The infrared spectrum is distinguished by several key absorption bands that correspond to specific vibrational modes of the molecule. The most prominent feature is the strong absorption band arising from the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1680-1700 cm⁻¹. The precise position of this band can be influenced by the electronic effects of the para-methylthio substituent.

Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations provide information about the substitution pattern on the benzene ring. The stretching vibrations of the aromatic carbon-carbon double bonds (C=C) within the benzene ring typically result in several bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the methylthio group is generally weaker and can be found at lower wavenumbers, typically in the 600-800 cm⁻¹ range. In various studies, FT-IR has been used to confirm the synthesis of Schiff bases and other derivatives of this compound by observing the appearance or disappearance of these characteristic bands growingscience.comdocbrown.info.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Aldehyde | 1680 - 1700 |

| C-H Stretch | Aromatic | > 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-S Stretch | Thioether | 600 - 800 |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to FT-IR for characterizing this compound. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C=C bonds of the benzene ring and the C-S bond.

Recent research has utilized Surface-Enhanced Raman Spectroscopy (SERS) to study this compound. SERS provides significant signal amplification, enabling the detection and analysis of molecules at very low concentrations. For instance, SERS has been employed to monitor the kinetics of the base-catalyzed aldol (B89426) condensation of surface-bound 4-(methylthio)benzaldehyde (B43086) with acetone rsc.org. This method allows for quantitative kinetic analysis by using colloidal Ag-Au core-shell nanocubes as the SERS substrate rsc.org. Additionally, derivatives like this compound oxime have been synthesized for use as capture molecules in SERS-based detection systems for nerve agents, demonstrating the utility of this compound in advanced analytical applications wiley-vch.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides a clear and diagnostic pattern of signals. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), shows four distinct proton environments. The most downfield signal is a singlet corresponding to the aldehydic proton (-CHO), which typically appears around 9.92 ppm due to the strong deshielding effect of the carbonyl group.

The aromatic protons on the 1,4-disubstituted benzene ring give rise to a characteristic AA'BB' system, which often appears as two apparent doublets. The two protons ortho to the electron-withdrawing aldehyde group are deshielded and resonate further downfield (around 7.75-7.78 ppm) compared to the two protons ortho to the electron-donating methylthio group (around 7.31-7.34 ppm). Finally, the three protons of the methyl group (-SCH₃) produce a sharp singlet at approximately 2.53 ppm. The integration of these signals confirms the 1:2:2:3 proton ratio, consistent with the molecule's structure.

| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Integration |

| Aldehyde (CHO) | ~9.92 | Singlet | 1H |

| Aromatic (Ha) | ~7.75 - 7.78 | Multiplet (Apparent Doublet) | 2H |

| Aromatic (Hb) | ~7.31 - 7.34 | Multiplet (Apparent Doublet) | 2H |

| Methyl (SCH₃) | ~2.53 | Singlet | 3H |

Data sourced from a 400 MHz spectrum in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides further confirmation of the molecular structure by showing all unique carbon environments. For this compound, six distinct signals are typically observed. The carbonyl carbon of the aldehyde group is the most deshielded, appearing far downfield at approximately 191.1 ppm.

The four aromatic carbons are observed in the typical aromatic region (120-150 ppm). The carbon atom attached to the methylthio group (C-S) is found around 147.9 ppm, while the carbon attached to the aldehyde group (C-CHO) is at about 133.0 ppm. The two carbons ortho to the aldehyde group resonate at approximately 129.9 ppm, and the two carbons meta to the aldehyde group appear around 125.2 ppm. The carbon of the methyl group (-SCH₃) is the most shielded, resonating upfield at about 14.7 ppm.

| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| Carbonyl (C=O) | ~191.1 |

| Aromatic (C-S) | ~147.9 |

| Aromatic (C-CHO) | ~133.0 |

| Aromatic (CH ortho to CHO) | ~129.9 |

| Aromatic (CH meta to CHO) | ~125.2 |

| Methyl (SCH₃) | ~14.7 |

Data sourced from a 100 MHz spectrum in CDCl₃.

Two-Dimensional NMR Techniques

Although one-dimensional NMR is often sufficient for the structural confirmation of this compound, two-dimensional (2D) NMR techniques offer an unambiguous assignment of all proton and carbon signals, which is especially crucial for more complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. In the case of this compound, a COSY spectrum would show a cross-peak between the signals of the adjacent aromatic protons (at ~7.77 ppm and ~7.33 ppm), confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show a correlation peak between the methyl proton signal (~2.53 ppm) and the methyl carbon signal (~14.7 ppm). It would also definitively link the aromatic proton signals to their corresponding aromatic carbon signals.

These 2D techniques, used in combination, provide a complete and robust characterization of the molecular structure of this compound and are indispensable for the analysis of its more complex derivatives.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound. Various ionization methods can be employed, each offering distinct advantages for the analysis of specific types of molecules. For this compound and its derivatives, several mass spectrometry techniques have been instrumental in their characterization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar molecules. In ESI-MS analysis of this compound, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺.

Detailed research findings have identified the precursor ion of this compound in positive ion mode ESI-MS at an m/z of 153.0369, corresponding to the [M+H]⁺ adduct. creative-proteomics.com Fragmentation of this precursor ion through collision-induced dissociation provides insights into the molecular structure. Common fragments observed include ions at m/z 125.0418 and 109.0106. creative-proteomics.com In some cases, unexpected adducts may form; for instance, the analysis of aromatic aldehydes in methanol using ESI-MS has been shown to sometimes produce an [M+15]⁺ ion, corresponding to an in-source aldol reaction with the solvent.

Table 1: ESI-MS Data for this compound

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 153.0369 | creative-proteomics.com |

| Adduct | [M+H]⁺ | creative-proteomics.com |

| Major Fragment Ions (m/z) | 125.0418, 109.0106 | creative-proteomics.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the molecular ion peak for this compound is observed at an m/z of 152, which corresponds to its molecular weight. creative-proteomics.com The fragmentation pattern is a key feature of the mass spectrum. For this compound, the top peak in the mass spectrum is the molecular ion at m/z 152, with the second-highest peak appearing at m/z 151, likely due to the loss of a hydrogen atom. creative-proteomics.com

Table 2: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Ion (m/z) | 152 | creative-proteomics.com |

| Top Peak (m/z) | 152 | creative-proteomics.com |

| Second Highest Peak (m/z) | 151 | creative-proteomics.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. This technique is highly versatile and can be used for a wide range of compounds, including those that are not suitable for GC-MS.

For this compound, LC-MS analysis often employs a reverse-phase column, such as a C18 column. creative-proteomics.com The compound can be detected using an ESI source in positive ion mode. Research data indicates a retention time of approximately 6.327 minutes on an XBridge C18 column with a specific gradient elution. creative-proteomics.com The mass spectrometric data obtained is consistent with that from direct infusion ESI-MS, showing a precursor ion at m/z 153.0369 ([M+H]⁺). creative-proteomics.com

Table 3: LC-MS Parameters for this compound

| Parameter | Value | Reference |

| Column | XBridge C18, 3.5 µm, 2.1x50mm | creative-proteomics.com |

| Ionization Mode | Positive ESI | creative-proteomics.com |

| Precursor Ion (m/z) | 153.0369 | creative-proteomics.com |

| Retention Time | 6.327 min | creative-proteomics.com |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique used for analyzing non-volatile and thermally labile compounds. In FAB-MS, the sample is mixed with a non-volatile matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process causes the desorption and ionization of the analyte molecules, often resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. This technique provides valuable information about the electronic structure and conjugation in a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an organic compound is determined by the types of electronic transitions that can occur. For this compound, the presence of the benzene ring, the carbonyl group, and the sulfur atom with its lone pairs of electrons gives rise to characteristic absorptions. The expected electronic transitions include π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl group. The n→π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the oxygen or sulfur atom) to an antibonding π* orbital.

The UV-Vis spectrum of benzaldehyde (B42025), a related compound, shows a maximum absorption (λmax) at approximately 248 nm, which is attributed to a π→π* transition. For substituted benzaldehydes, the position and intensity of this absorption band can be influenced by the nature and position of the substituent. The methylthio (-SCH₃) group is an auxochrome and is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzaldehyde. Research on derivatives of this compound, such as certain 4-(benzylamino)benzoic acids synthesized from it, has shown strong absorptions in the range of 300-307 nm, indicating the influence of the extended conjugation.

Table 4: Expected UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Expected Wavelength Region | Notes |

| π→π | ~250-310 nm | High intensity, associated with the aromatic system and carbonyl group. |

| n→π | >300 nm | Lower intensity, associated with the carbonyl and thioether groups. |

X-ray Diffraction Studies

X-ray diffraction (XRD) is an indispensable tool for the structural elucidation of crystalline solids. It provides definitive information on atomic arrangement, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties. For this compound and its derivatives, both single-crystal and powder XRD methods are employed to gain a comprehensive structural understanding.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. While a crystallographic study for this compound itself is not prominently available in the reviewed literature, the technique has been extensively applied to its derivatives, particularly Schiff bases and their coordination complexes. chemicalbook.com These studies are vital for unequivocally confirming molecular connectivity, stereochemistry, and the precise geometry of metal coordination spheres.

For instance, SC-XRD analysis performed on metal complexes of Schiff bases derived from this compound has confirmed the geometry around the central metal ion. The analysis reveals key structural details, including the coordination of the Schiff base ligand to the metal center through specific donor atoms and the arrangement of other ligands and counter-ions in the crystal lattice. These structural insights are fundamental for establishing structure-activity relationships.

Table 1: Representative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Empirical Formula | C₁₄H₁₂ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.897(3) |

| b (Å) | 5.0123(12) |

| c (Å) | 21.019(5) |

| β (°) | 98.456(4) |

| Volume (ų) | 1239.5(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.400 |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases, assess sample purity, and analyze the bulk crystalline properties of a material. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

In the context of this compound chemistry, PXRD is particularly useful for characterizing new, synthesized derivatives to confirm their crystalline nature and phase purity. For example, studies on Schiff base functionalized organosilatranes, which are derived from this compound, have utilized powder XRD to confirm the successful synthesis and crystalline structure of the final products. mdpi.com The sharp, well-defined peaks in the diffractograms from such analyses are indicative of a well-ordered, crystalline material, distinguishing it from amorphous byproducts.

Other Advanced Characterization Methods

Beyond diffraction techniques, a suite of other advanced methods is employed to probe different aspects of the chemical nature of this compound and its derivatives.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique specifically used for studying materials with unpaired electrons, such as organic radicals or transition metal complexes. nih.gov The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and therefore does not produce an ESR signal.

However, ESR spectroscopy is an invaluable tool for characterizing paramagnetic metal complexes derived from this compound. Schiff base ligands formed from this compound readily coordinate with transition metal ions like Copper(II), which has an unpaired electron. thegoodscentscompany.com The ESR spectrum of such a Cu(II) complex provides detailed information about the electronic environment and geometry of the copper center. fishersci.casigmaaldrich.com

The spectra are typically analyzed to determine the principal values of the g-tensor (g|| and g⊥). For instance, in many Cu(II) complexes of Schiff bases, the observed trend is g|| > g⊥ > 2.0023. This result is significant as it indicates that the unpaired electron resides primarily in the dₓ²-y² orbital of the copper ion, which is characteristic of a distorted octahedral or square-planar geometry. fishersci.ca

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures changes in mass, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with transitions in the material. tcichemicals.com

For this compound, supplier data indicates it is a liquid at room temperature with a boiling point of 86-90 °C at 1 mmHg. In contrast, one patent describes the pure compound as a light yellow crystal with a high melting point of 267 °C, a notable discrepancy within the literature. During thermal decomposition, it is expected to release irritating and toxic gases, including carbon monoxide and oxides of sulfur. chemicalbook.com

While comprehensive TGA/DSC curves for the parent aldehyde are not widely published, these techniques have been applied to its derivatives. TGA of metal complexes derived from this compound Schiff bases is used to study their thermal stability and decomposition patterns. The analysis can reveal the loss of solvent molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, providing insight into the complex's composition and thermal robustness.

Molar Conductance Measurements for Complexes

Molar conductance measurements are used to determine whether a coordination complex behaves as an electrolyte in a given solvent. This information is crucial for distinguishing between complexes where ions are part of the coordination sphere and those where they exist as free counter-ions in solution.

Numerous studies on transition metal complexes of Schiff bases derived from this compound report molar conductance values. thegoodscentscompany.com These measurements are typically performed using a dilute solution (e.g., 10⁻³ M) of the complex in a polar organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). The measured values for these complexes are consistently found to be in a low range (e.g., 14-33.5 Ω⁻¹ cm² mol⁻¹). These low values are indicative of a non-electrolytic nature, suggesting that the anions (such as chloride) are directly bonded to the metal ion within the coordination sphere rather than existing as free ions in the solution.

Table 2: Molar Conductance of Representative Metal Complexes Derived from this compound Schiff Bases

| Complex | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Conclusion |

| Co(II) Complex | DMF | 19.3 | Non-electrolyte |

| Ni(II) Complex | DMF | 21.7 | Non-electrolyte |

| Cu(II) Complex | DMF | 20.4 | Non-electrolyte |

| Zn(II) Complex | DMF | 18.5 | Non-electrolyte |

| Cd(II) Complex | DMF | 17.2 | Non-electrolyte |

| Hg(II) Complex | DMF | 16.8 | Non-electrolyte |

Note: The data illustrates typical molar conductance values for complexes derived from a Schiff base of this compound and Napthofuran-2-carbohydrazide, indicating their non-electrolytic character in solution. thegoodscentscompany.com

Theoretical and Computational Chemistry Studies on 4 Methylthiobenzaldehyde

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Methylthiobenzaldehyde, DFT calculations, often employing methods like B3LYP with a 6-31G(d,p) basis set, are utilized to determine the optimized molecular geometry. conicet.gov.ar This process identifies the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for subsequent calculations of other molecular properties and for understanding the molecule's stability and preferred spatial arrangement. conicet.gov.arresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. conicet.gov.ar A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions. For this compound, the energies of the HOMO and LUMO can be calculated to predict its electrophilic and nucleophilic behavior. pku.edu.cn The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. youtube.com

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity). youtube.compku.edu.cn |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). youtube.compku.edu.cn |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. conicet.gov.ar |

Molecular Electrostatic Potential (MESP) Mapping